N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide
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Overview
Description
Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP, also known as 4-nitrophenyl beta-lacto-N-neotetraoside, is a complex carbohydrate derivative. This compound is composed of a sequence of monosaccharides linked through glycosidic bonds, ending with a para-nitrophenyl group. It is primarily used in biochemical assays and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP involves multiple glycosylation steps. Typically, the synthesis starts with the preparation of protected monosaccharide donors and acceptors. The glycosylation reactions are catalyzed by glycosyltransferases or chemical catalysts such as boron trifluoride etherate (BF3·Et2O) under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each glycosylation step .
Chemical Reactions Analysis
Types of Reactions
Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP undergoes various chemical reactions, including:
Oxidation: The para-nitrophenyl group can be oxidized to form nitrophenol derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The glycosidic bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like BF3·Et2O for glycosylation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the para-nitrophenyl group yields nitrophenol derivatives, while reduction results in amino derivatives .
Scientific Research Applications
Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is widely used in scientific research, including:
Chemistry: As a substrate in enzymatic assays to study glycosidase activity.
Biology: In cell signaling studies to investigate glycan interactions.
Medicine: As a diagnostic tool for detecting specific glycosidase deficiencies.
Industry: In the production of glycan-based materials and as a standard in quality control assays
Mechanism of Action
The compound exerts its effects through interactions with glycosidases and other carbohydrate-binding proteins. The para-nitrophenyl group serves as a chromogenic reporter, allowing for the detection and quantification of enzymatic activity. The glycosidic bonds are cleaved by specific enzymes, releasing the para-nitrophenyl group, which can be measured spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds
Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc: Lacks the para-nitrophenyl group.
Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: Similar structure but different glycosidic linkages.
Neu5Ac(α2-3)Gal(β1-4)Glc: Contains sialic acid instead of the para-nitrophenyl group.
Uniqueness
The presence of the para-nitrophenyl group in Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP makes it unique as it provides a chromogenic reporter for enzymatic assays. This feature allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)26(55-31-23(45)21(43)18(40)13(6-35)51-31)15(8-37)53-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-30(24(46)22(27)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJUCUTPFYZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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